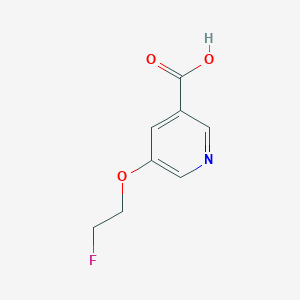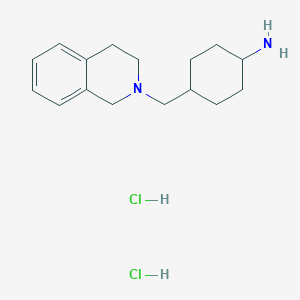
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N'-hydroxy-3,5-dimethylbenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide typically involves multiple steps:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Attachment of the benzimidamide moiety: This can be achieved through a nucleophilic substitution reaction where the dioxolane derivative reacts with a benzimidamide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the benzimidamide moiety, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or other alcohols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could result in a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential as a pharmaceutical agent. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide: can be compared with other benzimidamide derivatives, dioxolane-containing compounds, and hydroxy-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties
属性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC 名称 |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-N'-hydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C15H22N2O4/c1-9-5-11(14(16)17-18)6-10(2)13(9)19-7-12-8-20-15(3,4)21-12/h5-6,12,18H,7-8H2,1-4H3,(H2,16,17)/t12-/m1/s1 |
InChI 键 |
MMRYKVHWWGFOFW-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC[C@@H]2COC(O2)(C)C)C)/C(=N/O)/N |
规范 SMILES |
CC1=CC(=CC(=C1OCC2COC(O2)(C)C)C)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)


![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)



![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)



